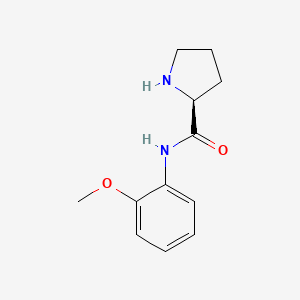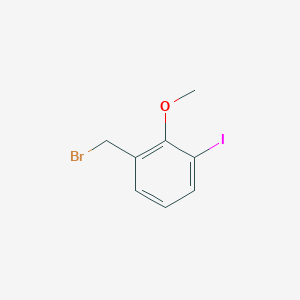
3-Iodo-2-methoxybenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-methoxybenzyl bromide is an organic compound characterized by the presence of iodine, methoxy, and bromide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxybenzyl bromide typically involves the bromination of 3-Iodo-2-methoxybenzyl alcohol. This reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions often include refluxing the mixture to ensure complete conversion of the alcohol to the bromide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methoxybenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the iodine can be reduced to iodide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include iodides and alcohols.
Scientific Research Applications
3-Iodo-2-methoxybenzyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, which are studied for their potential therapeutic effects.
Medicine: The compound is investigated for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methoxybenzyl bromide involves its interaction with nucleophiles and electrophiles. The bromide group acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The iodine atom can undergo redox reactions, further diversifying the compound’s chemical behavior.
Comparison with Similar Compounds
3-Iodo-2-methoxybenzyl chloride: Similar structure but with a chloride group instead of bromide.
3-Iodo-2-methoxybenzyl fluoride: Similar structure but with a fluoride group instead of bromide.
3-Iodo-2-methoxybenzyl iodide: Similar structure but with an iodide group instead of bromide.
Uniqueness: 3-Iodo-2-methoxybenzyl bromide is unique due to the specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both iodine and bromide allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C8H8BrIO |
|---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
1-(bromomethyl)-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C8H8BrIO/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 |
InChI Key |
MSMQSKLOMTYESW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1I)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


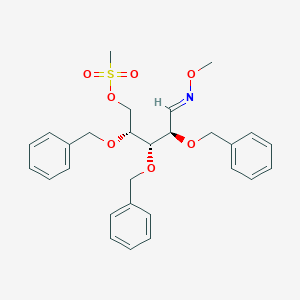
![Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate](/img/structure/B12866128.png)

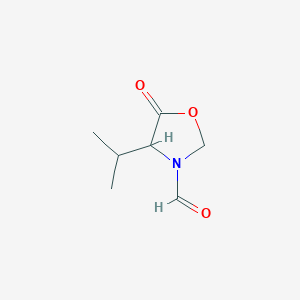
![5-Bromoisoxazolo[5,4-c]pyridine](/img/structure/B12866133.png)
![5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)
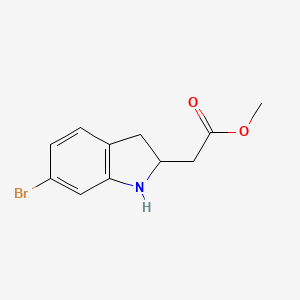

![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)

![(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12866207.png)

